ONC1-13B is a synthetic nonsteroidal antiandrogen compound primarily developed for the treatment of prostate cancer. It functions by inhibiting the androgen receptor, thereby blocking the effects of androgens like testosterone and dihydrotestosterone on prostate cancer cells. This compound has shown promising results in preclinical studies, demonstrating efficacy in reducing prostate-specific antigen levels and inhibiting cancer cell proliferation.
ONC1-13B is classified as an androgen receptor antagonist. It is part of a broader class of compounds designed to target androgen signaling pathways, which are crucial in the progression of prostate cancer. The compound has been synthesized from commercially available starting materials through methods that ensure high yield and purity, making it suitable for both laboratory and industrial applications .
The synthesis of ONC1-13B involves several key steps:
The synthesis process utilizes various organic solvents, catalysts, and controlled temperature conditions to optimize yield and purity. For industrial production, processes are scaled up using large reactors and continuous flow systems, ensuring compliance with regulatory standards .
ONC1-13B's molecular structure features a complex arrangement that allows for effective binding to the androgen receptor. The precise molecular formula and three-dimensional conformation are critical for its biological activity.
The compound has a molecular weight of approximately 493.1 g/mol, with specific mass transitions noted during analytical procedures such as liquid chromatography-mass spectrometry (LC-MS/MS) to confirm its identity .
ONC1-13B can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes, leading to various derivatives that may exhibit different biological activities. For example, oxidation can yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.
ONC1-13B exerts its therapeutic effects primarily by binding to the androgen receptor, thereby preventing endogenous androgens from activating this receptor. This blockade inhibits androgen-stimulated nuclear translocation and coactivator complex formation, which are essential for androgen-dependent gene expression. As a result, ONC1-13B effectively reduces the proliferation of prostate cancer cells and lowers prostate-specific antigen levels in treated subjects .
ONC1-13B is characterized by its stability under physiological conditions, which is crucial for its effectiveness as a therapeutic agent. Its solubility in various organic solvents facilitates its formulation for administration.
The compound shows significant binding affinity for the androgen receptor, with a Ki value indicating its potency compared to other known antiandrogens like bicalutamide and MDV3100. Its pharmacokinetic profile suggests favorable absorption and distribution characteristics in vivo .
ONC1-13B has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: